

# Role of ethylene carbonate in the formation of solid electrolyte interphase (SEI)

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## Application Notes & Protocols

Topic: Role of **Ethylene Carbonate** in the Formation of Solid Electrolyte Interphase (SEI)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Solid Electrolyte Interphase (SEI) is a critical component in lithium-ion batteries (LIBs), forming a passivation layer on the anode surface during the initial charging cycles. This layer is essential for the long-term stability and performance of the battery, as it prevents further electrolyte decomposition while allowing for the transport of lithium ions. **Ethylene carbonate** (EC) is a key solvent in the electrolyte of most commercial LIBs, primarily due to its ability to form a stable and effective SEI. The decomposition of EC at the anode surface leads to the formation of a complex mixture of organic and inorganic compounds that constitute the SEI.[1][2][3] A stable SEI layer restricts electron tunneling, preventing further electrolyte reduction and ensuring the longevity of the battery.[4] The composition and properties of the SEI are highly dependent on the electrolyte formulation and the operating conditions of the battery.[5]

## Mechanism of EC-Based SEI Formation

The formation of the SEI from EC is a complex electrochemical process that occurs at potentials below 0.8 V vs Li<sup>+</sup>/Li.[2] The reduction of EC can proceed through two primary pathways: a one-electron reduction and a two-electron reduction.

### 2.1. One-Electron Reduction Pathway:

In this pathway, an EC molecule accepts a single electron, leading to the opening of the carbonate ring and the formation of a radical anion. This radical anion can then dimerize to form lithium ethylene dicarbonate (LEDC), a major organic component of the SEI.<sup>[6]</sup> This process also generates ethylene gas.<sup>[2]</sup>

### 2.2. Two-Electron Reduction Pathway:

The two-electron reduction of EC involves the transfer of two electrons, resulting in the formation of a carbonate anion ( $\text{CO}_3^{2-}$ ) and ethylene gas.<sup>[7][8][9]</sup> The carbonate anion readily reacts with lithium ions to form lithium carbonate ( $\text{Li}_2\text{CO}_3$ ), a key inorganic component of the SEI.<sup>[7][8][9]</sup>

The competition between these two pathways is influenced by factors such as the electrode potential and the concentration of EC.<sup>[2]</sup> Computational studies suggest that the presence of  $\text{Li}^+$  cations significantly stabilizes the intermediates in both reduction pathways.<sup>[7][8]</sup>

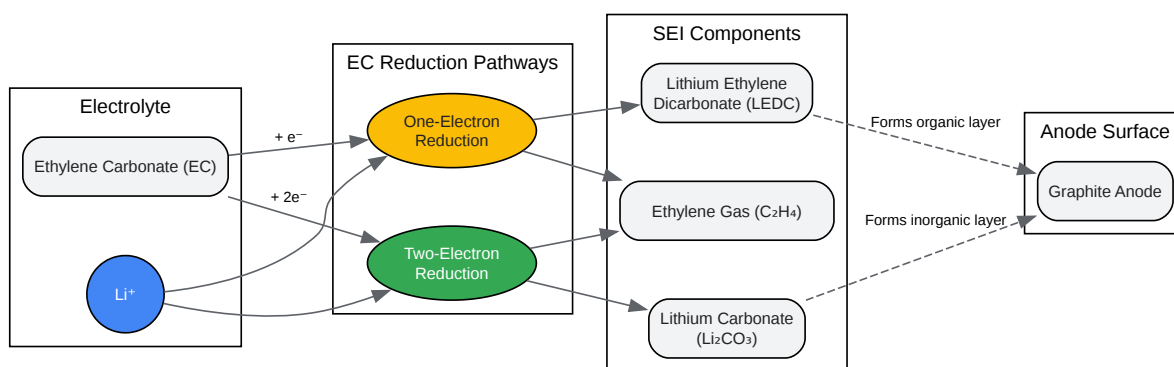
## Key SEI Components Derived from EC:

The decomposition of EC and subsequent reactions lead to a variety of products that form the SEI. The primary components include:

- Inorganic Species:
  - Lithium Carbonate ( $\text{Li}_2\text{CO}_3$ )<sup>[2][7][8][9]</sup>
  - Lithium Oxide ( $\text{Li}_2\text{O}$ )
  - Lithium Fluoride ( $\text{LiF}$ ) - primarily from the decomposition of the  $\text{LiPF}_6$  salt, but its formation can be influenced by the electrolyte solvent.<sup>[10]</sup>
- Organic Species:
  - Lithium Ethylene Dicarboxylate (LEDC) ( $(\text{CH}_2\text{OCO}_2\text{Li})_2$ )<sup>[2][8][9]</sup>
  - Poly(ethylene oxide) (PEO)-like polymers<sup>[11]</sup>

- Lithium alkyl carbonates[12]
- Oligomers of ethylene oxide and carbonate fragments[13]

The SEI is often described as a mosaic, multi-layer structure with an inner, denser inorganic layer and an outer, more porous organic layer.[14][15]



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Caption: Mechanism of SEI formation from **ethylene carbonate**.

## Quantitative Data on EC-based SEI

The properties of the SEI, such as its thickness and composition, are crucial for battery performance. The following tables summarize quantitative data related to the EC-based SEI.

Table 1: Electrochemical Properties of **Ethylene Carbonate**

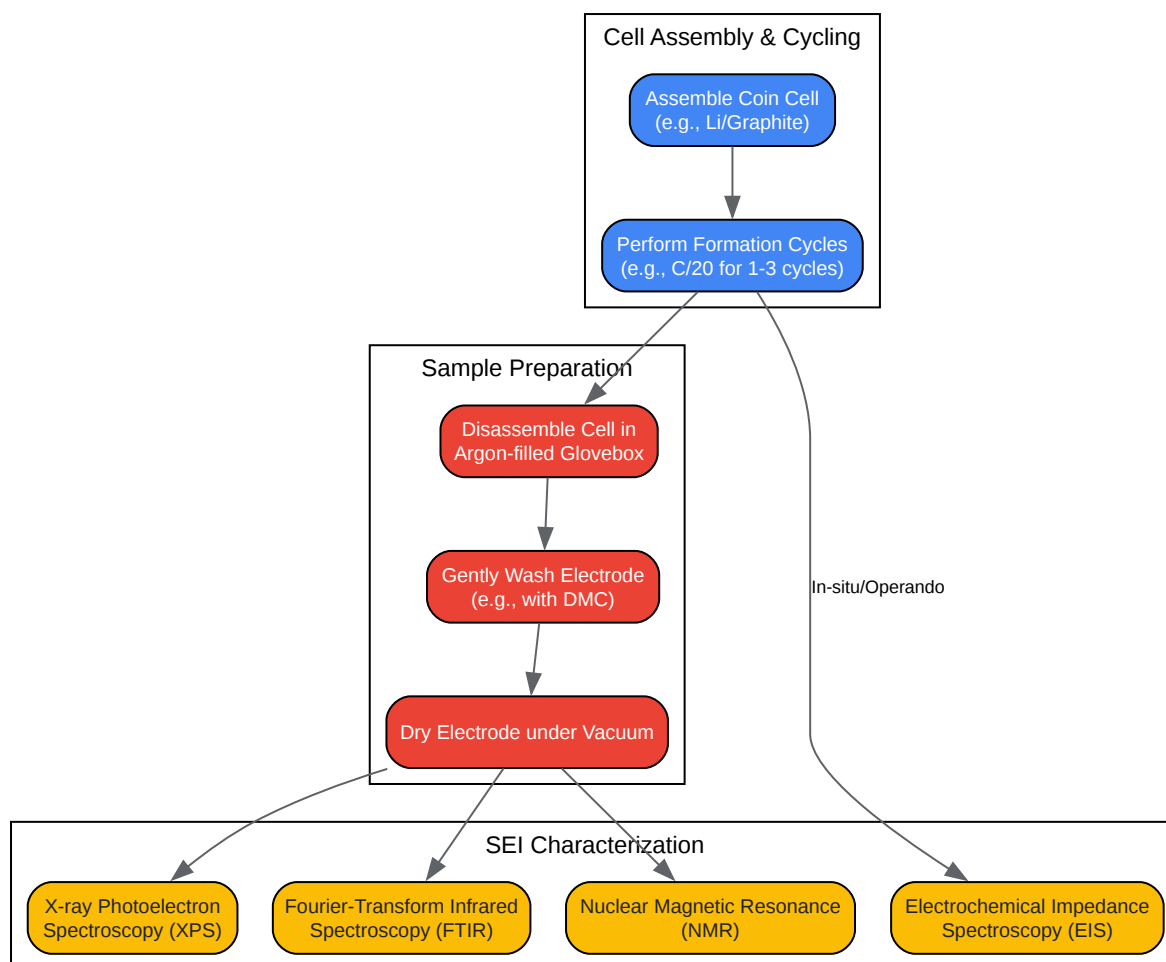
Property	Value	Notes
Reduction Potential	~0.8 V vs Li <sup>+</sup> /Li	Onset of significant EC reduction and SEI formation on graphite anodes.[2][16]
1.3 - 1.4 V vs Li <sup>+</sup> /Li	Reduction potential in pure EC solvent, which is lowered in the presence of linear carbonates. [16]	
Oxidation Potential	> 5.5 V vs Li <sup>+</sup> /Li	Generally stable against oxidation at typical cathode potentials.[17]

Table 2: Composition and Thickness of EC-derived SEI

Parameter	Typical Value(s)	Influencing Factors
SEI Thickness	10 - 50 nm	Electrolyte composition, cycling conditions, electrode material.[4][14]
Li <sub>2</sub> CO <sub>3</sub> Content	Varies	Higher in the inner layer of the SEI. Formation favored by the two-electron pathway.[14]
LEDC Content	Varies	A major component of the outer, organic layer of the SEI. [2][14]
LiF Content	Varies	Primarily from LiPF <sub>6</sub> salt decomposition, but its distribution is affected by the solvent.[10]

## Experimental Protocols for SEI Characterization

Characterizing the SEI is challenging due to its sensitivity to air and moisture.[4] A combination of in-situ/operando and ex-situ techniques is often employed.



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Caption: General workflow for SEI characterization experiments.

#### 4.1. Protocol for Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI components.<sup>[4]</sup>

- Cell Cycling and Disassembly:
  - Cycle a lithium-ion cell with an EC-based electrolyte for the desired number of formation cycles (e.g., 1-3 cycles at a C/20 rate).
  - Carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the electrode to air and moisture.
- Electrode Preparation:
  - Gently rinse the harvested anode with an appropriate solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte.
  - Dry the electrode under vacuum.
- XPS Analysis:
  - Transfer the dried electrode to the XPS chamber using an air-tight transfer vessel.
  - Acquire survey spectra to identify the elements present on the surface.
  - Obtain high-resolution spectra for key elements (C 1s, O 1s, Li 1s, F 1s) to identify chemical species.
  - Use appropriate charge correction (e.g., referencing the adventitious carbon C 1s peak at 284.8 eV).
  - Perform depth profiling using an argon ion gun to analyze the composition at different depths of the SEI.

#### 4.2. Protocol for In-situ Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical properties of the SEI, such as its ionic conductivity and charge transfer resistance.

- Cell Assembly:
  - Assemble a three-electrode cell with a reference electrode (e.g., lithium metal) to accurately measure the anode potential.
- EIS Measurement during Formation:
  - Connect the cell to a potentiostat with an EIS module.
  - During the first discharge (lithiation of the anode), periodically perform EIS measurements at different state-of-charge (SOC) or voltage points.
  - Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Data Analysis:
  - Model the resulting Nyquist plots using an appropriate equivalent electrical circuit to extract parameters such as the SEI resistance ( $R_{SEI}$ ) and the charge transfer resistance ( $R_{ct}$ ).
  - Track the evolution of these parameters as the SEI forms and evolves.

#### 4.3. Protocol for Ex-situ Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of the organic components within the SEI.

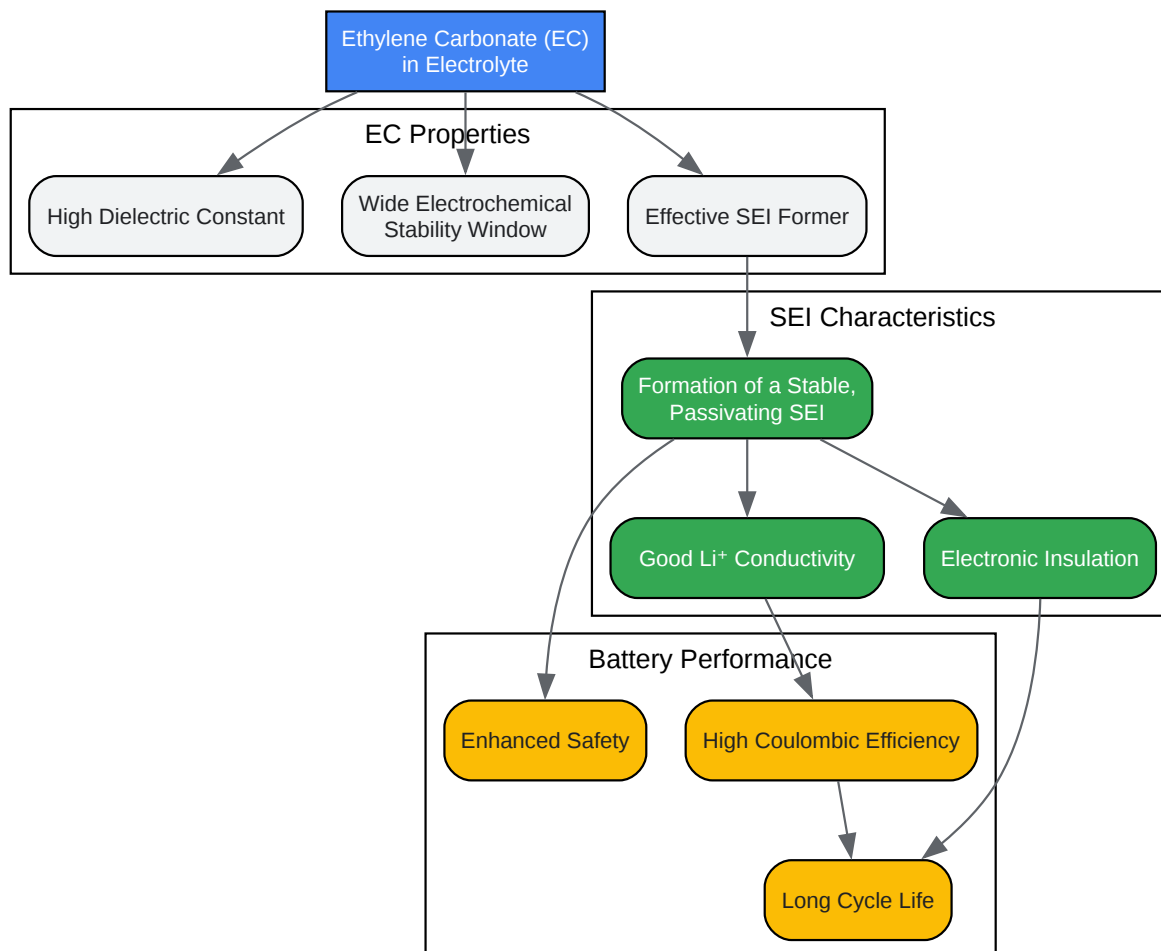
- Sample Preparation:
  - Prepare the electrode as described for XPS analysis (cycling, disassembly, washing, and drying).
  - Scrape the SEI layer from the electrode surface inside the glovebox.
- FTIR Analysis:
  - Mix the scraped SEI powder with KBr powder and press it into a pellet.

- Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR setup for direct analysis of the electrode surface.
- Acquire the IR spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Spectral Interpretation:
  - Identify characteristic peaks corresponding to the vibrational modes of expected SEI components (e.g., C=O stretching in carbonates, C-O stretching in ethers).

## Logical Relationships and Summary

The role of **ethylene carbonate** in SEI formation is multifaceted and critical for the performance of lithium-ion batteries. The following diagram illustrates the logical relationships between EC properties and battery performance.





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Caption: Logical flow from EC properties to battery performance.

In summary, **ethylene carbonate**'s high dielectric constant facilitates the dissolution of lithium salts, while its wide electrochemical stability window makes it suitable for use with high-voltage cathodes. Most importantly, its ability to form a stable, ionically conductive, and electronically insulating SEI on the anode surface is the primary reason for its widespread use in lithium-ion batteries. Understanding the mechanisms of SEI formation and having robust protocols for its characterization are essential for the continued development of advanced energy storage systems.

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